N-(4-Methoxybenzyl)-N-methylamine

Catalog No.
S1973064
CAS No.
702-24-9
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(4-Methoxybenzyl)-N-methylamine

CAS Number

702-24-9

Product Name

N-(4-Methoxybenzyl)-N-methylamine

IUPAC Name

1-(4-methoxyphenyl)-N-methylmethanamine

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-10-7-8-3-5-9(11-2)6-4-8/h3-6,10H,7H2,1-2H3

InChI Key

AIJFPNKGGAPZFJ-UHFFFAOYSA-N

SMILES

CNCC1=CC=C(C=C1)OC

Canonical SMILES

CNCC1=CC=C(C=C1)OC

Synthesis of Functionalized Organopolyphosphazenes

Scientific Field: Organic Chemistry

Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in the synthesis of functionalized organopolyphosphazenes . Organopolyphosphazenes are a class of polymers that have been studied for various applications, including biomedical applications.

Synthesis of Analogs of Myoseverin

Scientific Field: Medicinal Chemistry

Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in the synthesis of analogs of myoseverin . Myoseverin is a molecule that has been studied for its antiproliferative activities, meaning it can inhibit cell growth.

Deprotection Procedures of Amino Protecting Groups

Summary of the Application: 4-Methoxy-N-methylbenzylamine is used in studying the deprotection procedures of amino protecting groups such as 2-nitro- and 2,4-dinitrobenzenesulfonamides .

It’s also important to mention that the safety and handling of this compound are crucial. It’s known to be harmful if swallowed, causes skin and eye irritation, may cause respiratory irritation, and is suspected of damaging fertility or the unborn child .

N-(4-Methoxybenzyl)-N-methylamine (also known as 4-Methoxy-N-methylbenzylamine) is a small organic molecule with the chemical formula C9H13NO []. Limited information is available on its natural occurrence or specific applications in scientific research. However, its structure suggests potential for further investigation due to the presence of a methoxy (CH3O) group and a benzylamine (C6H5CH2NH2) moiety, both of which are found in various biologically active molecules [].


Molecular Structure Analysis

The key features of N-(4-Methoxybenzyl)-N-methylamine's structure include:

  • Aromatic ring: The molecule contains a benzene ring (C6H6) with a methoxy group attached at the para (4th) position. The methoxy group is an electron-donating group, which can influence the reactivity of the molecule [].
  • Primary amine: The molecule also possesses a primary amine group (NH2) attached to the benzyl (C6H5CH2) chain. Primary amines can participate in various reactions such as acylation and alkylation.
  • Methyl group: A methyl group (CH3) is bonded directly to the nitrogen atom of the amine group. This can affect the compound's solubility and basicity.

Chemical Reactions Analysis

While specific reactions involving N-(4-Methoxybenzyl)-N-methylamine haven't been extensively documented in scientific literature, based on its functional groups, some potential reactions are:

  • Acylation: The primary amine group can react with acyl chlorides or anhydrides to form amides.

Example:

N-(4-Methoxybenzyl)-N-methylamine + CH3COCl (acetyl chloride) -> N-(4-Methoxybenzyl)-N-methyl-acetamide + HCl (hydrochloric acid)

  • Alkylation: The amine group can also react with alkylating agents to form secondary amines.

Example:

N-(4-Methoxybenzyl)-N-methylamine + CH3I (methyl iodide) -> N,N-Dimethyl-N-(4-methoxybenzyl)amine + HI (hydrogen iodide)


Physical And Chemical Properties Analysis

  • Physical state: Likely a colorless liquid or low melting point solid at room temperature.
  • Solubility: Expected to be soluble in organic solvents like ethanol, methanol, and dichloromethane due to the presence of the aromatic ring and the amine group.
  • Solubility in water: Might have some solubility in water due to the presence of the polar amine group. However, the hydrophobic aromatic ring could decrease water solubility.

Currently, there is no scientific research readily available detailing a specific mechanism of action for N-(4-Methoxybenzyl)-N-methylamine.

As with any unknown compound, it is advisable to handle N-(4-Methoxybenzyl)-N-methylamine with caution due to lack of specific safety data. Here are some general safety considerations:

  • Wear appropriate personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat when handling the compound.
  • Work in a well-ventilated fume hood.
  • Dispose of the compound according to local regulations for hazardous waste.

N-(4-Methoxybenzyl)-N-methylamine exhibits interesting reactivity in chemical synthesis. Notably, it can participate in reactions with various amines, leading to significant transformations. For example, research indicates that the reaction of 4-methoxybenzylideneiminium salts with methylamine and dimethylamine results in the replacement of the methoxy group with an alkylamino group. Additionally, using piperidine can yield a bis-(4-methoxybenzyl)pyridine compound.

The compound's reactivity is also highlighted in studies involving its derivatives, which have been characterized using mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy .

Research into the biological activity of N-(4-Methoxybenzyl)-N-methylamine and its derivatives has shown potential therapeutic applications. Some derivatives have been evaluated for their anti-inflammatory properties and neurotrophic effects. For instance, compounds derived from similar structures have demonstrated the ability to inhibit lipopolysaccharide-stimulated production of nitric oxide in microglial cells, indicating potential applications in treating neurodegenerative diseases .

The synthesis of N-(4-Methoxybenzyl)-N-methylamine can be achieved through several methods. One common approach involves the N-methylation of 4-methoxybenzylamine using methyl iodide or other methylating agents. Additionally, studies have explored catalytic methods for N-methylation, utilizing nickel-zinc catalysts to enhance reaction efficiency .

General Procedure for Synthesis

  • Starting Materials: 4-Methoxybenzylamine and a methylating agent (e.g., methyl iodide).
  • Reaction Conditions: The reaction typically occurs under reflux conditions in a suitable solvent.
  • Workup: The product is purified through distillation or chromatography.

N-(4-Methoxybenzyl)-N-methylamine finds applications in various fields:

  • Pharmaceuticals: It serves as a precursor for synthesizing bioactive compounds.
  • Chemical Synthesis: Utilized in the development of novel organic molecules with specific functional properties.
  • Research: Investigated for its potential therapeutic effects in neurodegenerative diseases due to its biological activity .

Studies on N-(4-Methoxybenzyl)-N-methylamine have focused on its interactions with biological systems and other chemical entities. These interactions are crucial for understanding its pharmacokinetics and potential side effects when used as a pharmaceutical agent. Research has indicated that certain derivatives can modulate inflammatory pathways, which may be beneficial in treating conditions like neuroinflammation .

Several compounds share structural similarities with N-(4-Methoxybenzyl)-N-methylamine, making them relevant for comparison:

Compound NameStructure FeaturesUnique Properties
N,N-Dimethyl-4-methoxybenzylamineSimilar amine structureHigher lipophilicity
N-(3-Methoxybenzyl)-N-methylamineDifferent methoxy positionPotentially different biological activity
4-Methoxy-N-ethylbenzylamineEthyl instead of methyl groupAltered reactivity

These compounds differ primarily in their substitution patterns on the benzyl ring or their alkyl chain length, which can significantly affect their chemical reactivity and biological activity.

XLogP3

1.4

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 7 notifications to the ECHA C&L Inventory.;
H302 (93.18%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

702-24-9

Wikipedia

N-(4-Methoxybenzyl)-N-methylamine

Dates

Modify: 2023-08-16

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